molecular formula C10H13ClN2O B1526175 [3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride CAS No. 76712-84-0

[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride

Cat. No.: B1526175
CAS No.: 76712-84-0
M. Wt: 212.67 g/mol
InChI Key: STFABMGASHAZIE-UHFFFAOYSA-N
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Description

[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride is a heterocyclic organic compound characterized by a benzoxazole core linked to a propylamine chain, with a hydrochloride salt enhancing its stability and solubility. Its molecular formula is C₁₀H₁₃ClN₂O, with a molecular weight of 212.68 g/mol and CAS number 76712-84-0 .

Properties

IUPAC Name

3-(1,3-benzoxazol-2-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10;/h1-2,4-5H,3,6-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFABMGASHAZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The benzoxazole moiety, known for its heterocyclic properties, is integral to the compound's pharmacological profile. This article explores the biological activities associated with this compound, including its antimicrobial and anticancer properties, as well as relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzoxazole ring linked to a propylamine chain. This configuration is significant for its interaction with biological targets.

Compound Name Structural Features Unique Properties
This compoundBenzoxazole moiety with propylaminePotential antimicrobial and anticancer activity
2-AminobenzothiazoleThiazole instead of benzoxazoleAnti-inflammatory effects
5-MethylbenzimidazoleBenzimidazole coreAntifungal activity

Antimicrobial Activity

Research indicates that derivatives of benzoxazole exhibit antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial and fungal strains. In a study evaluating the antimicrobial potential of related compounds, it was found that some exhibited selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans .

Table: Antimicrobial Activity of Related Compounds

Compound Target Pathogen Activity
Compound ABacillus subtilisModerate
Compound BCandida albicansSignificant

Anticancer Activity

The anticancer potential of this compound is supported by findings from various studies. Compounds containing benzoxazole rings have demonstrated cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers . Notably, the structure-activity relationship (SAR) studies suggest that modifications to the benzoxazole moiety can enhance anticancer efficacy.

In one study, a series of benzoxazole derivatives were tested for their cytotoxicity against multiple cancer cell lines, with promising results indicating lower toxicity to normal cells compared to cancer cells. This selectivity is crucial for developing effective anticancer agents .

Case Studies

  • Case Study 1: Anticancer Efficacy
    A recent study investigated the effects of various benzoxazole derivatives on colon cancer cells (HT-29). The results indicated that specific modifications to the benzoxazole structure significantly increased cytotoxicity while minimizing harm to normal cells .
  • Case Study 2: Antimicrobial Screening
    Another research effort focused on screening a library of benzoxazole derivatives for antimicrobial activity against E. coli and B. subtilis. While most compounds showed limited activity, a few demonstrated significant inhibition at low concentrations, suggesting potential for further development as antimicrobial agents .

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds similar to [3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride exhibit antimicrobial properties. Minor groove binders (MGBs), which include benzoxazole derivatives, have been evaluated for their activity against Trypanosoma brucei, the causative agent of African sleeping sickness. These compounds bind to DNA and disrupt cellular functions, leading to cell death .

Anticancer Potential

Benzoxazole derivatives have been investigated for their anticancer properties. Studies indicate that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific structural features of benzoxazole compounds contribute to their effectiveness against different cancer types .

The biological activity of this compound can be summarized as follows:

Activity Type Target Organism/Cell Line IC50 (μM) Mechanism of Action
AntimicrobialT. brucei0.1 - 2DNA binding
AnticancerVarious cancer cell linesVariesApoptosis induction

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of a series of MGBs against T. brucei. Among the tested compounds, those structurally related to this compound showed significant trypanocidal activity with IC50 values below 5 μM. The results suggest that modifications in the benzoxazole structure can enhance antimicrobial potency, making it a candidate for further development in treating protozoal infections .

Case Study 2: Anticancer Properties

In another study focusing on benzoxazole derivatives, researchers synthesized several compounds and tested their effects on human cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects with IC50 values ranging from 1 to 10 μM. The mechanism involved the induction of apoptosis through mitochondrial pathways, showcasing the potential of these compounds in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structurally analogous compounds differ in substituents, aromatic systems, or chain lengths, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison:

Structural Analogues with Modified Aromatic Systems
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences CAS Number Source
[3-(1H-1,3-Benzodiazol-2-yl)propyl]amine hydrochloride C₁₀H₁₃ClN₄ 224.69 Benzodiazole (N replaces O in oxazole) Not specified
[3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride C₁₄H₂₁Cl₂N₃ 314.24 Benzimidazole + isopropyl group 1245570-14-2
[2-(1,3-Benzoxazol-2-yl)ethyl]amine hydrochloride C₉H₁₁ClN₂O 198.65 Ethyl chain (shorter aliphatic linker) 1332530-19-4

Key Observations :

  • Benzodiazole vs. Benzoxazole : Replacement of oxygen with nitrogen in the aromatic system increases polarity and hydrogen-bonding capacity .
  • Chain Length : Shorter ethyl chains reduce steric hindrance but may limit binding affinity in receptor-targeted applications .
Analogues with Modified Aliphatic Chains or Substituents
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences CAS Number Source
[3-(3-Fluorophenyl)propyl]amine hydrochloride C₉H₁₁ClFN 203.64 Fluorophenyl substituent (no benzoxazole) Not specified
[3-(2-Fluorophenyl)propyl]amine hydrochloride C₉H₁₁ClFN 203.64 Fluorine positional isomer Not specified
[3-(1,3-Benzothiazol-2-yl)propyl]amine hydrochloride hydrate C₁₀H₁₃ClN₂S·H₂O 248.75 Benzothiazole (sulfur replaces oxygen) 51124-73-3

Key Observations :

  • Benzothiazole vs. Benzoxazole : Sulfur’s larger atomic radius and lower electronegativity compared to oxygen may alter electronic properties and metabolic stability .
Physicochemical and Pharmacological Data

Limited direct comparative studies are available, but inferences can be drawn from structural features:

  • Solubility: Hydrochloride salts generally improve aqueous solubility. For example, [3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride’s solubility in ethanol/acetic acid mixtures aligns with synthetic protocols for similar imine derivatives .
  • Basicity : The propylamine chain confers a pKa ~9–10, comparable to other aliphatic amines, but this may vary with aromatic substituents .
  • Biological Activity : Piperazine-based analogues (e.g., HBK14-HBK19) show serotonin receptor affinity, suggesting that benzoxazole/benzimidazole derivatives may target similar neurological pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride
Reactant of Route 2
[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride

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